Cas no 42466-69-3 (ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate)

ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl (2Z)-2-cyano-3-ethoxyacrylate
- ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate
- 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester, (Z)-
- ethyl (2Z)-2-cyano-3-(ethyloxy)-2-propenoate
- NSC-31579
- Ethyl 2-cyano-3-ethoxyacrylate, (2Z)-
- NSC31579
- ethyl (2Z)?-?2-?cyano-?3-?ethoxyacrylate
- NSC27797
- 39N7KQP23A
- SCHEMBL167036
- D75147
- NSC-62026
- 94-05-3
- 42466-69-3
- NSC62026
- NSC-27797
- EN300-333496
- Q27894437
- Ethyl cyano(ethoxymethylene)acetate
- (Z)-ETHYL 2-CYANO-3-ETHOXYACRYLATE (Z/E=93/7)
- (2Z)-ethyl 2-cyano-3-ethoxyacrylate
- Ethyl (Z)-2-cyano-3-ethoxy-2-propenoate
- AS-76937
- (Z)-2-CYANO-3-ETHOXY-2-PROPENOIC ACID ETHYL ESTER
- AKOS016347384
- (Z)-ethyl 2-cyano-3-ethoxyacrylate
- ethyl (Z)-2-cyano-3-ethoxyprop-2-enoate
- Ethyl .alpha.-(ethoxymethylene)-.alpha.-cyanoacetate
- Ethyl ethoxymethylenecyanoacetate
- 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester, (2Z)-
- NS00008849
- UNII-39N7KQP23A
- (Z)-ethyl2-cyano-3-ethoxyacrylate
-
- MDL: MFCD01365783
- Inchi: InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6-
- InChI Key: KTMGNAIGXYODKQ-SREVYHEPSA-N
- SMILES: CCO/C=C(/C#N)\C(=O)OCC
Computed Properties
- Exact Mass: 169.07389321g/mol
- Monoisotopic Mass: 169.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 59.3Ų
ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-333496-1.0g |
ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate |
42466-69-3 | 95.0% | 1.0g |
$724.0 | 2025-03-18 | |
Enamine | EN300-333496-0.05g |
ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate |
42466-69-3 | 95.0% | 0.05g |
$609.0 | 2025-03-18 | |
Enamine | EN300-333496-5.0g |
ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate |
42466-69-3 | 95.0% | 5.0g |
$3007.0 | 2025-03-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162141-50mg |
(Z)-Ethyl 2-cyano-3-ethoxyacrylate |
42466-69-3 | 95+% | 50mg |
¥13149.00 | 2024-05-14 | |
eNovation Chemicals LLC | Y0992950-5g |
(Z)-ethyl 2-cyano-3-ethoxyacrylate |
42466-69-3 | 95% | 5g |
$1000 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162141-100mg |
(Z)-Ethyl 2-cyano-3-ethoxyacrylate |
42466-69-3 | 95+% | 100mg |
¥13754.00 | 2024-05-14 | |
Chemenu | CM312759-1g |
(Z)-Ethyl 2-cyano-3-ethoxyacrylate |
42466-69-3 | 95% | 1g |
$*** | 2023-05-30 | |
Aaron | AR00CM3N-250mg |
(Z)-ethyl 2-cyano-3-ethoxyacrylate |
42466-69-3 | 95% | 250mg |
$104.00 | 2023-12-14 | |
eNovation Chemicals LLC | Y0992950-5g |
(Z)-ethyl 2-cyano-3-ethoxyacrylate |
42466-69-3 | 95% | 5g |
$460 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162141-1g |
(Z)-Ethyl 2-cyano-3-ethoxyacrylate |
42466-69-3 | 95+% | 1g |
¥19548.00 | 2024-05-14 |
ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate Related Literature
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Kassem Amro,Anil K. Thakur,Joëlle Rault-Berthelot,Cyril Poriel,Lionel Hirsch,William E. Douglas,Sébastien Clément,Philippe Gerbier New J. Chem., 2013,37, 464-473
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
Additional information on ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate
Professional Introduction to Ethyl (2Z)-2-Cyano-3-Ethoxyprop-2-enoate (CAS No. 42466-69-3)
Ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate, a compound with the chemical identifier CAS No. 42466-69-3, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, has been the subject of extensive research due to its potential applications in drug development and synthetic methodologies.
The molecular structure of ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate consists of an ester group linked to a cyano-substituted enone backbone. This configuration imparts distinct reactivity and functional properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both cyano and ethoxy functional groups allows for diverse chemical transformations, including nucleophilic additions, condensations, and cyclizations, which are pivotal in constructing biologically active scaffolds.
In recent years, the interest in ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate has been fueled by its role in the development of novel therapeutic agents. Researchers have explored its utility in synthesizing heterocyclic compounds, which are known for their broad spectrum of biological activities. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The enone moiety, in particular, has been recognized for its ability to engage in Michael additions and aldol reactions, facilitating the construction of intricate molecular architectures.
One of the most compelling aspects of ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate is its versatility in synthetic chemistry. The cyano group can be further functionalized into amides or carboxylic acids, while the ethoxy group provides a handle for etherification or oxidation reactions. These attributes make it an indispensable building block for medicinal chemists aiming to develop next-generation pharmaceuticals. Moreover, the compound’s stability under various reaction conditions enhances its practicality in industrial-scale synthesis.
The pharmacological significance of ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate has not gone unnoticed by academic and industrial researchers. Studies have demonstrated that certain derivatives exhibit promising biological effects by interacting with specific targets within cellular machinery. For example, modifications to the enone core have led to compounds with enhanced binding affinity to protein receptors involved in metabolic disorders. This underscores the importance of fine-tuning molecular structures to optimize therapeutic outcomes.
Advances in computational chemistry have further accelerated the exploration of ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate’s potential. Molecular modeling techniques allow researchers to predict the behavior of this compound in complex biological systems with remarkable accuracy. Such simulations have guided the design of novel analogs with improved pharmacokinetic profiles, reducing off-target effects and increasing drug efficacy. This interdisciplinary approach highlights the synergy between experimental chemistry and theoretical modeling in drug discovery.
The synthesis of ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate itself presents intriguing challenges that have driven innovation in synthetic methodologies. Traditional approaches often involve multi-step sequences with moderate yields and require harsh reaction conditions. However, recent developments in catalytic processes have enabled more efficient routes to this compound. Transition metal-catalyzed reactions, for instance, have been employed to streamline key transformations while maintaining high selectivity and yield.
Environmental considerations have also influenced the research landscape surrounding ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate. Green chemistry principles emphasize the development of sustainable synthetic protocols that minimize waste and hazardous byproducts. Researchers are increasingly adopting biocatalytic methods and solvent-free reactions to achieve these goals. Such efforts not only align with regulatory requirements but also contribute to cost-effective production processes.
The future prospects for ethyl (2Z)-2-cyano-3-ethoxyprop-2-enolate are bright, given its multifaceted utility in pharmaceutical research. As our understanding of biological pathways continues to expand, so does the demand for innovative molecular tools like this compound. Its role as a precursor for bioactive molecules ensures that it will remain a cornerstone of medicinal chemistry investigations for years to come.
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